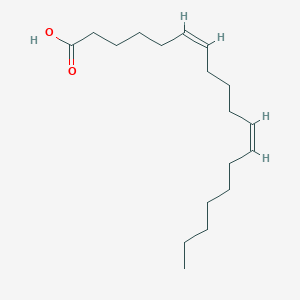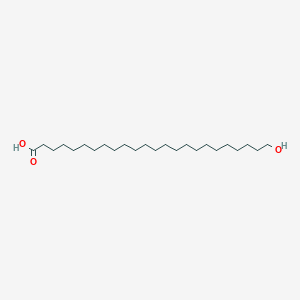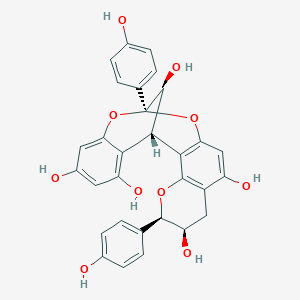![molecular formula C13H16N2O8S B1235854 acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate CAS No. 87238-52-6](/img/structure/B1235854.png)
acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate is a complex organic compound that belongs to the class of β-lactam antibiotics. This compound is characterized by its unique bicyclic structure, which includes a β-lactam ring fused to a thiazolidine ring. The presence of various functional groups, such as acetyloxymethyl, carbamoyloxymethyl, and hydroxyethyl, contributes to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the β-lactam ring: This step involves the reaction of an azetidinone derivative with a suitable acylating agent under basic conditions to form the β-lactam ring.
Introduction of the thiazolidine ring: The β-lactam intermediate is then reacted with a thiol compound to introduce the thiazolidine ring.
Functional group modifications:
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Catalysts and reagents are carefully selected to minimize side reactions and improve the efficiency of each step.
化学反应分析
Types of Reactions
Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups in the β-lactam and thiazolidine rings can be reduced to form alcohols.
Substitution: The acetyloxymethyl and carbamoyloxymethyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield an aldehyde or ketone, while reduction of the carbonyl groups can produce alcohols.
科学研究应用
Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying β-lactam reactivity and synthesis.
Biology: The compound’s antibiotic properties make it a valuable tool for studying bacterial cell wall synthesis and resistance mechanisms.
Medicine: It serves as a lead compound for the development of new β-lactam antibiotics with improved efficacy and reduced resistance.
Industry: The compound is used in the production of various pharmaceutical formulations and as an intermediate in the synthesis of other bioactive molecules.
作用机制
The mechanism of action of acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate involves the inhibition of bacterial cell wall synthesis. The β-lactam ring interacts with penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This disruption weakens the cell wall, leading to cell lysis and death. The compound’s unique structure allows it to bind effectively to a broad range of PBPs, making it a potent antibiotic.
相似化合物的比较
Similar Compounds
Penicillin: Another β-lactam antibiotic with a similar mechanism of action but a different structure.
Cephalosporin: A β-lactam antibiotic with a broader spectrum of activity and a different bicyclic structure.
Carbapenem: A β-lactam antibiotic with a more stable β-lactam ring, making it resistant to β-lactamase enzymes.
Uniqueness
Acetyloxymethyl 3-(carbamoyloxymethyl)-6-(1-hydroxyethyl)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrate is unique due to its specific functional groups and their arrangement, which confer distinct reactivity and biological activity. Its ability to inhibit a wide range of penicillin-binding proteins makes it particularly effective against resistant bacterial strains.
属性
CAS 编号 |
87238-52-6 |
|---|---|
分子式 |
C13H16N2O8S |
分子量 |
360.34 g/mol |
IUPAC 名称 |
acetyloxymethyl (5R,6S)-3-(carbamoyloxymethyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
InChI |
InChI=1S/C13H16N2O8S/c1-5(16)8-10(18)15-9(12(19)23-4-22-6(2)17)7(24-11(8)15)3-21-13(14)20/h5,8,11,16H,3-4H2,1-2H3,(H2,14,20)/t5-,8+,11-/m1/s1 |
InChI 键 |
FZKGLCPKPZBGLX-ROXVQFJHSA-N |
SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O.O |
手性 SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |
规范 SMILES |
CC(C1C2N(C1=O)C(=C(S2)COC(=O)N)C(=O)OCOC(=O)C)O |
同义词 |
FCE 22891 FCE-22891 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


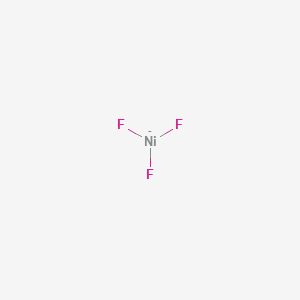
![(2R,5R)-2-methylspiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrate;hydrochloride](/img/structure/B1235773.png)
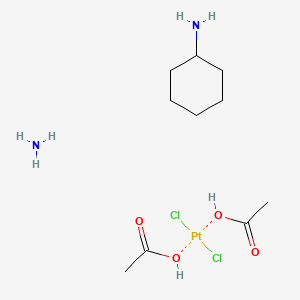
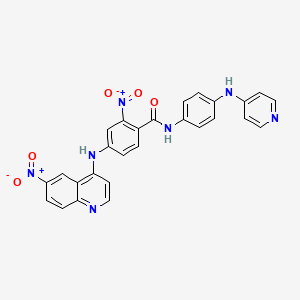
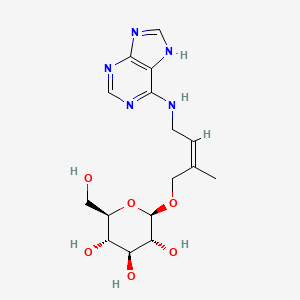

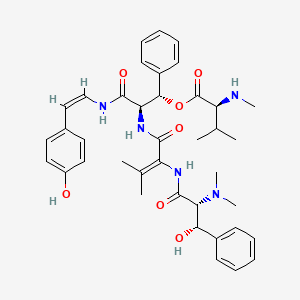
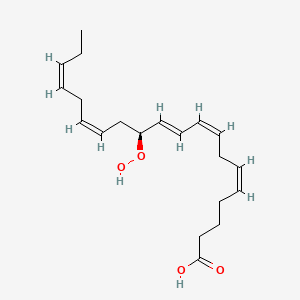
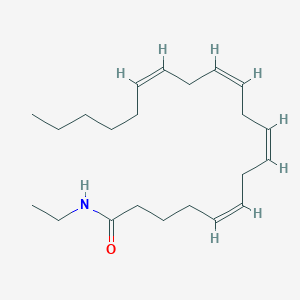

![N-[3-[butyl(ethyl)amino]propyl]-1,5-dimethyl-4-oxo-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1235792.png)
